molecular formula C9H9BrFNO B2734282 3-bromo-N-(2-fluorophenyl)propanamide CAS No. 7661-09-8

3-bromo-N-(2-fluorophenyl)propanamide

Cat. No.: B2734282
CAS No.: 7661-09-8
M. Wt: 246.079
InChI Key: RRUOWJWFMUGSMF-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-fluorophenyl)propanamide (CAS No. 1388300-73-9) is a brominated propanamide derivative characterized by a 2-fluorophenyl substituent on the amide nitrogen. Its molecular formula is C₉H₈BrFNO, with an average molecular weight of 242.07 g/mol. The compound is synthesized via nucleophilic acyl substitution, typically by reacting 3-bromopropanoyl chloride with 2-fluoroaniline in the presence of a base (e.g., Na₂CO₃) under aqueous or polar aprotic conditions . This reaction yields a stable electrophilic intermediate, where the bromine atom serves as a leaving group for subsequent synthetic modifications, such as nucleophilic displacement or cross-coupling reactions .

The compound is widely utilized as a precursor in medicinal chemistry for synthesizing heterocyclic hybrids (e.g., thiazole-oxadiazole conjugates) and radiolabeled tracers . Its commercial availability is supported by multiple suppliers, with purity levels up to 95% .

Properties

IUPAC Name

3-bromo-N-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUOWJWFMUGSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluoroaniline with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-fluorophenyl)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N-(2-fluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Analogs with EWGs (e.g., -NO₂ in 3-bromo-N-(4-nitrophenyl)propanamide) enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution. This property is exploited in the synthesis of MMP9 inhibitors . Fluorinated Substituents: The 2-fluorophenyl and trifluoromethyl groups improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting compounds (e.g., opioid receptor modulators) .

Biological Activity: Anticancer Potential: 3-Bromo-N-(4-nitrophenyl)propanamide inhibits MMP9 activation, suppressing tumor metastasis in murine breast cancer models . Antiviral Applications: The 5-hydroxypentyl derivative is a key intermediate in synthesizing pentavalent sialic acid conjugates, which block Coxsackievirus A24 . Imaging Agents: this compound derivatives are radiolabeled with ¹⁸F for PET imaging, targeting peripheral benzodiazepine receptors .

Synthetic Versatility: The bromine atom in these compounds enables diverse functionalization.

Physicochemical Properties

  • Solubility : Analogs with polar substituents (e.g., -OH in 3-bromo-N-(5-hydroxypentyl)propanamide) exhibit higher aqueous solubility compared to halogenated derivatives .
  • Stability : Trifluoromethyl groups enhance thermal and oxidative stability, making 3-bromo-N-(3-(trifluoromethyl)phenyl)propanamide suitable for high-temperature reactions .

Biological Activity

3-bromo-N-(2-fluorophenyl)propanamide, identified by CAS number 7661-09-8, is a compound with a specific substitution pattern that influences its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in the field of medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Bromine atom on the third carbon of the propanamide chain.
  • Fluorine atom on the second position of the phenyl ring.
  • An amide functional group (C=O-NH) contributing to its reactivity.

This unique structure allows for interactions with various biological targets, making it a candidate for further research in drug development and synthesis.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : It could act on various receptors, potentially influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Cytotoxic Effects : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against cancer cell lines, indicating a possible role in oncology.

Cytotoxicity Studies

Recent research has indicated that compounds structurally related to this compound display significant cytotoxic effects. For instance:

CompoundCell LineIC50 (µM)
Compound AHep-23.25
Compound BP81517.82

These values suggest that derivatives of this compound may also exhibit similar or enhanced cytotoxic properties against various cancer cell lines .

Case Studies

  • Analgesic Properties : In studies involving fentanyl-related compounds, structural modifications similar to those in this compound were shown to affect analgesic potency significantly. For instance, certain analogs demonstrated an ED50 value indicative of potent analgesic activity .
  • Antitumor Activity : Research has highlighted the potential of fluorinated and brominated compounds in targeting cancer cells. The presence of halogens often correlates with increased biological activity due to enhanced lipophilicity and receptor interaction capabilities .

Synthesis and Derivative Exploration

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing appropriate precursors to introduce the bromine and fluorine substituents.
  • Amidation Reactions : Converting carboxylic acids into amides using amines under specific conditions.

Exploring derivatives of this compound could lead to new analogs with improved efficacy or reduced toxicity profiles.

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